molecular formula C10H10O5 B6285205 (2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid CAS No. 1415228-27-1

(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid

Cat. No.: B6285205
CAS No.: 1415228-27-1
M. Wt: 210.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid is an organic compound that features a furan ring substituted with an acetyloxy group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid typically involves the esterification of 5-hydroxymethylfurfural (HMF) to form 5-acetoxymethylfurfural (AMF), followed by a condensation reaction with acrylic acid. The reaction conditions often include the use of acetic acid as a solvent and a catalyst such as sodium bromide to facilitate the esterification process . The final product is obtained through azeotropic distillation and vacuum distillation to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous process involving the dehydration of carbohydrates to produce HMF, followed by esterification to form AMF and subsequent condensation with acrylic acid. This process is advantageous due to its simplicity, ease of implementation, and potential for high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2,5-furandicarboxylic acid (FDCA).

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic reactions to form active metabolites that exert biological effects. For example, its oxidation to FDCA can lead to the formation of biopolymers with unique properties . The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring with an acetyloxy group and a prop-2-enoic acid moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

1415228-27-1

Molecular Formula

C10H10O5

Molecular Weight

210.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.